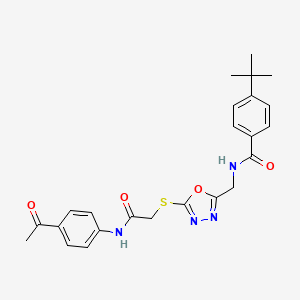
N-((5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide is a useful research compound. Its molecular formula is C24H26N4O4S and its molecular weight is 466.56. The purity is usually 95%.
BenchChem offers high-quality N-((5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
a. Tosyl Chloride-Mediated Decomposition: A general protocol involves the preparation of isothiocyanates from alkyl and aryl amines using tosyl chloride. The process generates dithiocarbamate salts in situ by treating amines with carbon disulfide and triethylamine. The subsequent decomposition yields various alkyl- and arylisothiocyanates .
b. Photocatalyzed Reaction: Amines react with carbon disulfide under photocatalysis to provide aliphatic and aromatic isothiocyanates. These compounds serve as organic building blocks and biological diagnostic markers .
c. Electrochemical Method: A practical, high-yielding electrochemical method allows the preparation of isothiocyanates from amines and carbon disulfide without toxic or expensive reagents .
d. Trifluoromethanesulfonyl Chloride-Mediated Synthesis: Thiocarbamyl fluorides and isothiocyanates can be synthesized from secondary and primary amines using trifluoromethanesulfonyl chloride, triphenylphosphine, and sodium iodide. These reactions exhibit good functional group compatibility .
e. Two-Step, One-Pot Reaction: A two-step, one-pot process involving primary amines or their salts, carbon disulfide, and T3P® (propane phosphonic acid anhydride) leads to efficient isothiocyanate synthesis. T3P® acts as an efficient desulfurating agent .
f. Thiocarbonyl Fluoride Reaction: Reactions of thiocarbonyl fluoride derived from CF3SiMe3, elemental sulfur, and KF with secondary amines yield thiocarbamoyl fluorides or isothiocyanates. These reactions demonstrate broad substrate scope and good functional group tolerance .
g. Phenyl Chlorothionoformate Reaction: A facile and efficient synthesis of isothiocyanates involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide. This method is useful for preparing alkyl and electron-rich aryl isothiocyanates .
Medicinal Applications
Isothiocyanates exhibit promising biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Researchers explore their potential as chemopreventive agents and therapeutic leads .
Materials Science
Isothiocyanates can be incorporated into polymers, nanoparticles, and coatings to enhance material properties. Their reactivity and functional groups make them valuable for modifying surfaces and designing novel materials .
特性
IUPAC Name |
N-[[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-15(29)16-7-11-19(12-8-16)26-20(30)14-33-23-28-27-21(32-23)13-25-22(31)17-5-9-18(10-6-17)24(2,3)4/h5-12H,13-14H2,1-4H3,(H,25,31)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXLZDBWDNQJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

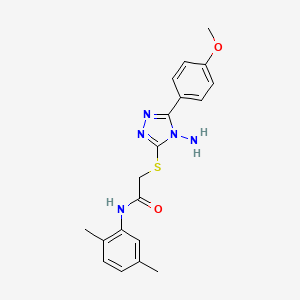
![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2671068.png)

![2,6-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2671070.png)
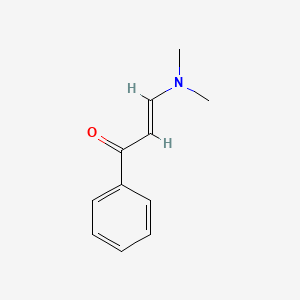
![Methyl 4-methoxy-3-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate](/img/structure/B2671075.png)
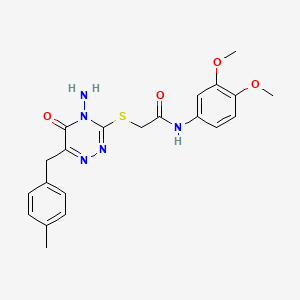
![(2Z)-2-(benzenesulfonylhydrazinylidene)-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide](/img/structure/B2671078.png)
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole](/img/structure/B2671079.png)
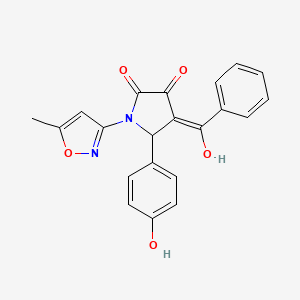
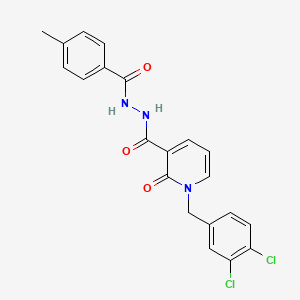
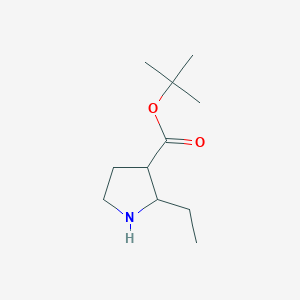
![N-(4-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2671088.png)
![2-(3-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2671089.png)